molecular formula C19H22N2O5S B2520020 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 899731-48-7

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B2520020
CAS No.: 899731-48-7
M. Wt: 390.45
InChI Key: FEMQIMVVJTVVJR-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted aromatic ring conjugated to a 1,1-dioxothiazinan-substituted phenyl group. This compound’s structure includes a sulfonamide-like moiety (1,1-dioxothiazinan), which imparts unique electronic and steric properties.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-16-6-5-7-17(26-2)18(16)19(22)20-14-8-10-15(11-9-14)21-12-3-4-13-27(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMQIMVVJTVVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives of the original compound.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations on the benzamide core and the heterocyclic moieties. Below is a comparative analysis with key compounds:

Compound Core Structure Substituents Key Functional Groups Biological Activity/Use
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide Benzamide 2,6-Dimethoxy; 4-(1,1-dioxothiazinan)phenyl Sulfonyl (SO₂), Methoxy Not explicitly stated (structural analog)
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) Benzamide 2,6-Dimethoxy; 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl Isoxazole, Methoxy Herbicide (cellulose biosynthesis inhibitor)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide 4-((2,4-dioxothiazolidin-5-ylidene)methyl); Phenyl Thiazolidinedione, Carbonyl Antidiabetic (PPAR-γ agonist; inferred)
SiFA-M-FP,5 Benzamide 5-(3-mercaptopropyl)-2,3-dimethoxy; Di-tert-butylfluorosilylphenyl Fluorosilyl, Methoxy, Thioether Radiopharmaceutical (PET imaging)

Key Differences and Implications

Substituent Electronic Effects: The 1,1-dioxothiazinan group in the target compound introduces a strong electron-withdrawing sulfonyl group, enhancing solubility in polar solvents compared to isoxaben’s lipophilic isoxazole and branched alkyl chain. This difference may influence membrane permeability and bioavailability .

Synthetic Complexity :

  • The target compound’s synthesis likely involves cyclization of thiazinan precursors (similar to 1,2,4-triazole derivatives in ), whereas isoxaben requires isoxazole ring formation via cycloaddition or condensation .

Biological Activity :

  • Isoxaben inhibits cellulose biosynthesis in plants, a mechanism tied to its isoxazole substituent’s interaction with plant-specific enzymes . The thiazinan sulfonyl group in the target compound may target different pathways, such as sulfonamide-sensitive enzymes in microbial or mammalian systems.
  • Thiazolidinedione-based benzamides (e.g., ) act as PPAR-γ agonists, highlighting how heterocyclic substituents dictate therapeutic targeting .

Spectroscopic Distinctions :

  • The target compound’s sulfonyl group would show IR absorption at ~1250–1350 cm⁻¹ (S=O stretching), absent in isoxaben, which exhibits isoxazole ring vibrations (~1600 cm⁻¹) .
  • NMR signals for the thiazinan ring’s methylene protons (δ ~3.5–4.5 ppm) would differ from isoxaben’s isoxazole protons (δ ~6.5–7.5 ppm) .

Physicochemical Properties

Property Target Compound Isoxaben (E)-4-...-benzamide
Molecular Weight ~390–400 g/mol (estimated) 332.4 g/mol ~300–320 g/mol (estimated)
Polarity High (due to SO₂) Moderate (isoxazole + alkyl) Moderate (thiazolidinedione)
Melting Point Not reported 176°C Not reported
Solubility Likely polar solvents Low water solubility DMF/DMSO

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through a detailed examination of its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazinan ring, a dimethoxybenzamide moiety, and a distinctive dioxo functional group. The molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, indicating the presence of sulfur and nitrogen that may contribute to its biological properties.

Feature Description
Molecular Formula C18H18N2O3SC_{18}H_{18}N_2O_3S
Molecular Weight 354.42 g/mol
Functional Groups Thiazinan ring, dimethoxybenzamide, dioxo group

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiazinan Intermediate : This step includes cyclization reactions to form the thiazinan structure.
  • Coupling Reaction : The thiazinan intermediate is coupled with a 2,6-dimethoxybenzoic acid derivative to form the final amide bond.
  • Purification : The product is purified using recrystallization or chromatography techniques.

While specific mechanisms for this compound are not fully elucidated, related compounds have demonstrated various biological activities such as:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown effectiveness against bacteria and fungi by inhibiting cell wall synthesis or disrupting cellular processes.
  • Enzyme Inhibition : Some sulfonamide derivatives have been reported to inhibit key enzymes involved in metabolic pathways.

Case Studies and Research Findings

Research indicates that compounds containing thiazinan rings exhibit significant biological activity. For instance:

  • A study on related thiazolidin derivatives revealed their potential as antibacterial agents against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 500 µg/mL to 1000 µg/mL .
  • Another investigation into similar benzamide derivatives showed notable antifungal activity against Candida albicans, suggesting that modifications in the benzamide structure can enhance bioactivity .

Comparative Biological Activity

The following table summarizes the biological activities observed in similar compounds:

Compound Target Pathogen Activity Type MIC (µg/mL)
Thiazolidin DerivativeS. aureusAntibacterial500 - 1000
Benzamide DerivativeC. albicansAntifungal250 - 500
Sulfonamide AnalogE. coliAntibacterial>1000

Q & A

Q. What are the standard synthetic routes for preparing N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the phenyl ring. For example, coupling a thiazinane-dione moiety to a substituted benzamide precursor via nucleophilic substitution or amidation. Key steps include:
  • Reaction Optimization: Use of coupling agents (e.g., EDC/HOBt) for amide bond formation under anhydrous conditions (DMF or dichloromethane) .
  • Purification: Silica gel chromatography or recrystallization to isolate the product. Reaction progress is monitored via TLC and confirmed with NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer: Structural validation requires a combination of:
  • NMR Spectroscopy: ¹H NMR to identify aromatic protons (δ 6.5–8.0 ppm for benzamide) and thiazinane-dione protons (δ 3.0–4.5 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography: For definitive confirmation of the sulfone (dioxo) group geometry in the thiazinane ring .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition potency) be resolved across studies?

  • Methodological Answer: Discrepancies in inhibitory activity (e.g., Factor XIa IC₅₀ values) may arise from:
  • Assay Conditions: Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration affecting compound solubility) .
  • Compound Purity: Impurities >95% purity via HPLC (C18 column, acetonitrile/water gradient) are critical for reliable bioactivity .
  • Enzyme Source: Recombinant vs. native enzyme preparations may exhibit differing binding kinetics. Validate using orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

  • Methodological Answer: Scale-up challenges include minimizing side reactions (e.g., hydrolysis of the dioxo-thiazinane group):
  • Solvent Selection: Use aprotic solvents (e.g., THF) to stabilize intermediates.
  • Temperature Control: Maintain reactions at 0–5°C during amide coupling to prevent racemization .
  • Catalytic Additives: Employ DMAP or pyridine to accelerate acylation steps .

Q. How can researchers elucidate the binding mechanism of this compound with its enzymatic target?

  • Methodological Answer: Mechanistic studies require:
  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the benzamide moiety and the enzyme’s active site .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
  • Site-Directed Mutagenesis: Identify critical residues (e.g., catalytic Ser/His in serine proteases) that disrupt binding .

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

  • Methodological Answer: Stability studies in simulated biological matrices (e.g., PBS, pH 7.4) involve:
  • LC-MS/MS: To identify hydrolytic degradation (e.g., cleavage of the amide bond) .
  • Forced Degradation: Expose the compound to heat (40°C), light, or oxidative stress (H₂O₂) and monitor via UPLC-PDA .

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